molecular formula C12H18N4O B12225411 N-cyclobutyl-1-(cyclobutylmethyl)-1H-1,2,3-triazole-4-carboxamide

N-cyclobutyl-1-(cyclobutylmethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B12225411
M. Wt: 234.30 g/mol
InChI Key: YFAWBKDFISLYDF-UHFFFAOYSA-N
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Description

N-cyclobutyl-1-(cyclobutylmethyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has garnered interest in various fields of research due to its unique structure and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-1-(cyclobutylmethyl)-1H-1,2,3-triazole-4-carboxamide typically involves the cycloaddition reaction between an azide and an alkyne, forming the triazole ring. The reaction is often catalyzed by copper (Cu(I)) under mild conditions. The cyclobutyl groups are introduced through subsequent alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving precise temperature control and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-1-(cyclobutylmethyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the triazole ring or the cyclobutyl groups.

    Substitution: Nucleophilic substitution reactions can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-cyclobutyl-1-(cyclobutylmethyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-cyclobutyl-1-(cyclobutylmethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The cyclobutyl groups may enhance the compound’s stability and bioavailability, allowing it to effectively reach its targets and exert its effects.

Comparison with Similar Compounds

Similar Compounds

    N-cyclobutyl-1-methyl-1H-pyrazol-3-amine: Another compound with a cyclobutyl group and a nitrogen-containing ring.

    N-cyclobutyl-1-pyrrolidineethanamine: Features a cyclobutyl group and a pyrrolidine ring.

Uniqueness

N-cyclobutyl-1-(cyclobutylmethyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its triazole ring, which provides stability and versatility in chemical reactions. The presence of two cyclobutyl groups further enhances its chemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H18N4O

Molecular Weight

234.30 g/mol

IUPAC Name

N-cyclobutyl-1-(cyclobutylmethyl)triazole-4-carboxamide

InChI

InChI=1S/C12H18N4O/c17-12(13-10-5-2-6-10)11-8-16(15-14-11)7-9-3-1-4-9/h8-10H,1-7H2,(H,13,17)

InChI Key

YFAWBKDFISLYDF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CN2C=C(N=N2)C(=O)NC3CCC3

Origin of Product

United States

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